1-(4-Chlorophenyl)-2-hydroxypropan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-hydroxypropan-1-one is an organic compound with the molecular formula C9H9ClO2. This compound is characterized by the presence of a chlorophenyl group attached to a hydroxypropanone moiety. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-2-oxopropan-1-one or 1-(4-Chlorophenyl)-2-carboxypropan-1-one.
Reduction: 1-(4-Chlorophenyl)-2-hydroxypropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-hydroxypropan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-oxopropan-1-one: Similar structure but with a ketone group instead of a hydroxy group.
1-(4-Chlorophenyl)-2-hydroxypropan-1-ol: Similar structure but with an alcohol group instead of a ketone group.
Uniqueness: 1-(4-Chlorophenyl)-2-hydroxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in various synthetic pathways and applications.
Properties
CAS No. |
49656-24-8 |
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Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,11H,1H3 |
InChI Key |
MRBCYWADGWRLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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